

Application Note: Structure Elucidation of Chaetoglobosin Vb using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chaetoglobosin Vb*

Cat. No.: *B14103537*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chaetoglobosin Vb is a cytochalasan alkaloid, a class of fungal secondary metabolites known for their wide range of biological activities.[1][2] The complex polycyclic structure of these molecules necessitates advanced spectroscopic techniques for unambiguous structure determination. Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) experiments, is the most powerful tool for elucidating the intricate molecular architecture of chaetoglobosins. This application note provides a detailed overview and experimental protocols for the structure elucidation of **Chaetoglobosin Vb**, a representative member of this class, isolated from the endophytic fungus *Chaetomium globosum*. [3]

1. Molecular Structure of **Chaetoglobosin Vb**

Chaetoglobosin Vb ($\text{C}_{32}\text{H}_{36}\text{N}_2\text{O}_5$) possesses a complex framework characterized by a perhydroisoindolone moiety fused to a macrocyclic ring, with a characteristic indole substituent. The precise determination of the connectivity and stereochemistry of this molecule is critically dependent on the analysis of its NMR data.

2. 1D and 2D NMR Data for Structure Elucidation

The complete assignment of the proton (^1H) and carbon (^{13}C) NMR spectra is the foundation of structure elucidation. While the specific data for **Chaetoglobosin Vb** is found within dedicated publications, the following tables provide a representative summary of the kind of data obtained for a closely related chaetoglobosin, illustrating the typical chemical shifts and key correlations.

Table 1: Representative ^1H NMR Data for a Chaetoglobosin in CDCl_3

Position	δ H (ppm)	Multiplicity	J (Hz)
3	3.85	m	
4	2.60	m	
5	2.30	m	
6	4.10	d	9.0
7	5.65	dd	9.0, 2.5
8	3.15	m	
10a	3.20	dd	
10b	2.80	dd	
11-Me	1.15	d	7.0
12-Me	1.05	s	
13	5.40	dd	
14	5.80	m	
15	2.20, 1.80	m	
16	2.55	m	
17	5.25	d	
18-Me	1.75	s	
20	4.05	br s	
21	2.45	m	
22	2.10	m	
2'-H	7.05	s	
4'-H	7.60	d	
5'-H	7.15	t	8.0
6'-H	7.10	t	8.0

7'-H	7.35	d	8.0
NH-1'	8.10	s	
NH-2	6.50	br s	

Table 2: Representative ^{13}C NMR Data for a Chaetoglobosin in CDCl_3

Position	δC (ppm)	Position	δC (ppm)
1	171.5	15	35.0
3	58.0	16	40.5
4	45.0	17	130.0
5	48.5	18	135.5
6	78.0	19	200.0
7	125.0	20	68.0
8	42.0	21	46.0
9	60.0	22	25.0
10	30.0	23	210.0
11-Me	15.0	1'-C	136.5
12-Me	22.0	2'-C	122.5
13	132.0	3'-C	110.0
14	128.0	3a'-C	127.5

3. Experimental Protocols

The following are generalized protocols for the acquisition of 1D and 2D NMR spectra for chaetoglobosins.

3.1. Sample Preparation

- Weigh 5-10 mg of the purified chaetoglobosin sample.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3 , or methanol-d₄, CD_3OD) in a clean, dry 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

3.2. NMR Data Acquisition

NMR spectra are typically recorded on a high-field spectrometer (e.g., 500 or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., zg30).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width: 220-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- COSY (Correlation Spectroscopy):

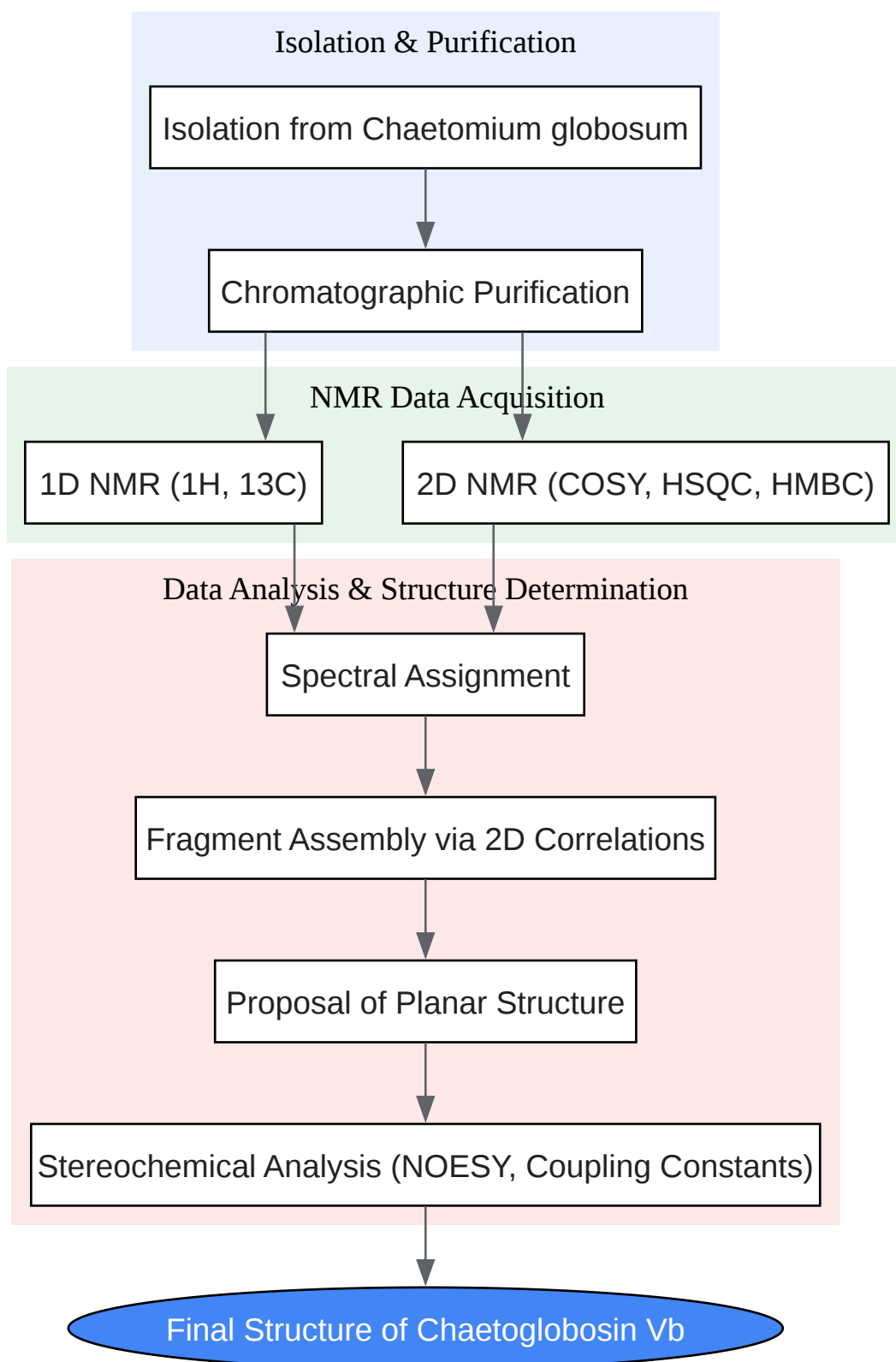
- Pulse Program: Gradient-selected COSY (e.g., cosygpqf).
- Spectral Width: 12-16 ppm in both dimensions.
- Data Points: 2048 in F2, 256-512 in F1.
- Number of Scans: 2-8 per increment.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2).
 - Spectral Width: 12-16 ppm in F2 (^1H), 160-180 ppm in F1 (^{13}C).
 - Data Points: 1024 in F2, 256 in F1.
 - Number of Scans: 4-16 per increment.
 - ^1JCH Coupling Constant: Optimized for ~ 145 Hz.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).
 - Spectral Width: 12-16 ppm in F2 (^1H), 220-240 ppm in F1 (^{13}C).
 - Data Points: 2048 in F2, 256-512 in F1.
 - Number of Scans: 8-32 per increment.
 - Long-Range Coupling Delay: Optimized for ^nJCH of 8-10 Hz.

4. Data Processing and Interpretation

- Apply Fourier transformation to the acquired data with appropriate window functions (e.g., exponential for 1D, sine-bell for 2D).
- Phase and baseline correct all spectra.

- Reference the spectra to the residual solvent signal (e.g., CDCl_3 at δH 7.26 and δC 77.16).
- Integrate the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicity and coupling constants in the ^1H NMR spectrum to identify spin systems.
- Use the HSQC spectrum to correlate each proton to its directly attached carbon.
- Analyze the COSY spectrum to confirm proton-proton couplings and extend spin systems.
- Utilize the HMBC spectrum to piece together the molecular fragments by identifying long-range (2-3 bond) correlations between protons and carbons.

5. Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for the structure elucidation of **Chaetoglobosin Vb**.

Caption: Key 2D NMR correlations for a chaetoglobosin structure.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and indispensable toolkit for the complete structure elucidation of complex natural products like **Chaetoglobosin Vb**. By systematically acquiring and analyzing a suite of NMR experiments, researchers can confidently determine the planar structure and relative stereochemistry, which is a crucial step in the discovery and development of new therapeutic agents. The protocols and representative data presented herein serve as a valuable guide for scientists working with chaetoglobosins and other intricate natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversified Chaetoglobosins from the Marine-Derived Fungus Emericellopsis sp. SCSIO41202 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chaetoglobosin Vb from endophytic Chaetomium globosum: absolute configuration of chaetoglobosins - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Structure Elucidation of Chaetoglobosin Vb using 1D and 2D NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14103537#1d-and-2d-nmr-spectroscopy-for-chaetoglobosin-vb-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com